molecular formula C21H27N3O4 B5672405 4-[(2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]-6-methoxy-3,4-dihydroquinolin-2(1H)-one

4-[(2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]-6-methoxy-3,4-dihydroquinolin-2(1H)-one

Cat. No. B5672405
M. Wt: 385.5 g/mol
InChI Key: GZVXRLCZYVFDCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related spirocyclic and quinolinone compounds often involves multi-step reactions including the Ritter reaction, three-component condensation, and cyclization processes. For instance, 1-(4-Methoxy-3,5-dimethylphenyl)-2-methylpropan-1-ol reacts with nitriles in the presence of concentrated sulfuric acid to yield spirocyclic systems and dihydroisoquinoline derivatives, showcasing the versatility of spiro compounds synthesis (Rozhkova et al., 2013).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by their spiro and quinolinone frameworks. Spirocyclic compounds often exhibit complex stereochemistry and conformations due to their cyclic structures. The precise molecular structure can be elucidated using techniques such as X-ray crystallography, which reveals the planarity of the quinolinone unit and the spatial arrangement of substituents (Baba et al., 2019).

Chemical Reactions and Properties

Spirocyclic and quinolinone compounds participate in various chemical reactions, including Beckmann rearrangements and cycloadditions, contributing to their diverse chemical properties. These reactions can lead to the formation of new heterocyclic systems, demonstrating the compounds' reactivity and potential for generating structurally novel molecules (Tolkunov et al., 2004).

properties

IUPAC Name

2-ethyl-8-(6-methoxy-2-oxo-3,4-dihydro-1H-quinoline-4-carbonyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4/c1-3-23-13-21(12-19(23)26)6-8-24(9-7-21)20(27)16-11-18(25)22-17-5-4-14(28-2)10-15(16)17/h4-5,10,16H,3,6-9,11-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVXRLCZYVFDCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCN(CC2)C(=O)C3CC(=O)NC4=C3C=C(C=C4)OC)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]-6-methoxy-3,4-dihydroquinolin-2(1H)-one

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